3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione - 2034495-29-7

3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione

Catalog Number: EVT-2823267
CAS Number: 2034495-29-7
Molecular Formula: C14H15N3O4
Molecular Weight: 289.291
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Biltz Synthesis: This classical method involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate. []
  • Readily Available Starting Materials: Other strategies utilize readily available starting materials like amino acids, α-hydroxy acids, and urea derivatives. []
  • Multi-step Synthesis: Some derivatives require multi-step synthesis involving cyclization, alkylation, or arylation reactions to introduce desired substituents. [, , ]
Molecular Structure Analysis

Common reactions include N-alkylation, N-arylation, electrophilic aromatic substitution on the aromatic rings, and reactions involving the carbonyl groups like reduction or condensation reactions. [, , , ]

Mechanism of Action

Some derivatives act as enzyme inhibitors, targeting specific enzymes by mimicking their natural substrates or transition states. [, ] Others may interact with receptors, acting as agonists or antagonists to modulate downstream signaling pathways. [, , , ]

Physical and Chemical Properties Analysis

Factors such as melting point, boiling point, solubility, and lipophilicity can be modulated by varying the substituents, influencing the compound's pharmacokinetic properties and overall drug-likeness. [, ]

Applications
  • Medicinal Chemistry: These compounds are extensively studied for their potential as therapeutic agents. Examples include:
    • Antiarrhythmic agents: Some derivatives exhibit α1-adrenoreceptor affinity and show promising antiarrhythmic activity. []
    • Antidepressant and anxiolytic agents: Certain derivatives possess dual 5-HT1A receptor and serotonin transporter affinity, exhibiting antidepressant and anxiolytic properties. []
    • Anticancer agents: Modifications of the imidazolidine-2,4-dione core have yielded potent inhibitors of cancer efflux pumps like ABCB1, enhancing the efficacy of anticancer drugs. []
    • Anti-inflammatory agents: Several derivatives have shown promising anti-inflammatory activity in models like carrageenan-induced paw oedema. []

3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

    Relevance: This compound shares the core imidazolidine-2,4-dione structure with the target compound, 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione. The presence of this common structural motif makes them structurally related, even though they possess different substituents and overall complexity.

5-methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4dione (Compound 12)

    Relevance: This compound shares the imidazolidine-2,4-dione core with 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione. The study highlights the antiarrhythmic potential of imidazolidine-2,4-dione derivatives, suggesting a possible shared pharmacological activity with the target compound.

    Relevance: Both compound 5 and 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione share the fundamental imidazolidine-2,4-dione structure, indicating a structural relationship. The research focuses on the design and development of imidazolidine-2,4-dione derivatives for CNS activity, particularly targeting serotonin receptors. This suggests that the target compound, 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, might also possess potential for CNS activity.

5,5-dimethyl-3-(4-(4-phenyl-1H1,2,3-triazol-1-yl)-3-trifluoromethyl imidazolidine-2,4-diones (Compounds 4a-4j)

    Relevance: This series, specifically compound 4h, exemplifies the exploration of structural modifications to known bioactive compounds like Nilutamide to enhance their activity. Similarly, 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione could be structurally modified to improve its properties or explore its potential for different therapeutic applications.

    Relevance: This compound shares the imidazole-2,4-dione core with the compound 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, making them structurally related. The fact that it forms the basis of a medication underscores the pharmaceutical relevance of imidazole-2,4-dione derivatives, suggesting potential therapeutic applications for the target compound.

5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione

    Relevance: This compound shares the core imidazolidine-2,4-dione structure with 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, making them structurally related. The study primarily focuses on structural features and crystallographic analysis, emphasizing the importance of understanding the three-dimensional structure of these compounds.

3-(hydroxyethylamino)quinoline-2,4(1H,3H)-diones

    Relevance: Although these compounds belong to the quinoline-2,4(1H,3H)-dione class, the study highlights the reactivity of the 3-position on this heterocyclic scaffold. This reactivity at the 3-position is relevant to the target compound, 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, which also features a substituent at the 3-position of the imidazolidine-2,4-dione ring.

    Relevance: While structurally different from the target compound, 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, these thiazolidine-2,4-diones are relevant due to their shared heterocyclic ring system and reported biological activity. The presence of a substituent at the 3-position of the thiazolidine-2,4-dione ring further draws a parallel, emphasizing the significance of this position for potential pharmacological activity.

N1-acyloxyalkyl- and N1-oxazolidin-2,4-dion-5-yl-substituted beta-lactams

    Relevance: While these compounds are beta-lactams, their design rationale highlights the use of cyclic urea derivatives like oxazolidin-2,4-diones as substituents to modulate biological activity. This approach is relevant because it showcases the utility of incorporating cyclic urea moieties like the imidazolidine-2,4-dione found in 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione into drug design strategies.

3‐cyclopropyl‐1‐(4‐(6‐((1,1‐dioxidothiomorpholino)methyl)‐5‐fluoropyridin‐2‐yl)benzyl)imidazolidine‐2,4‐dione hydrochloride (LEI‐101)

    Relevance: LEI-101 and 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione share the imidazolidine-2,4-dione core structure, establishing a direct structural relationship. LEI-101's development as a drug candidate highlights the therapeutic potential of imidazolidine-2,4-dione derivatives for various conditions, including inflammatory diseases and potentially nephrotoxicity.

3-((4-amino-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10)

    Relevance: This compound shares the imidazolidine-2,4-dione core with 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, indicating a structural relationship. The study highlights the potential of hydantoin-triazine derivatives, particularly KMP-10, as CNS-acting agents with a favorable "druglikeness" profile. This suggests a potential avenue for exploring the therapeutic applications of the structurally related 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione in a similar context.

1′‐[4‐(4‐(o‐methoxyphenyl)‐piperazin‐1‐yl)butyl]‐3′‐methyl‐spiro(fluoren‐9,5′‐imidazolidine)‐2′,4′‐dione (Compound 3)

    Relevance: Compound 3 and 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione share the imidazolidine-2,4-dione core, establishing a structural connection. This compound's activity as an ABCB1 inhibitor highlights a potential mechanism for the anti-cancer activity observed in some imidazolidine-2,4-dione derivatives, suggesting a possible area of investigation for the target compound.

    Relevance: Although these compounds differ structurally from 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, their potent antimicrobial and anticancer properties highlight the broad biological activity associated with heterocyclic compounds. This underscores the importance of exploring the pharmacological potential of structurally diverse heterocyclic scaffolds, including the target compound.

    Relevance: Although not directly containing the imidazolidine-2,4-dione ring system, these compounds are considered structurally related to 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione due to the presence of the urea moiety. The study highlights the potential of quinolone-based ureas as antimalarial agents. This suggests that exploring the biological activity of compounds containing both the imidazolidine-2,4-dione and urea functionalities, like the target compound, could be of interest for medicinal chemistry research.

5-(4-fluorophenyl)-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-5-methylimidazolidine-2,4-dione (Compound 3)

    Relevance: This compound is closely related to 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, both sharing the central imidazolidine-2,4-dione core. This study emphasizes the importance of substituent modifications on the imidazolidine-2,4-dione scaffold for achieving selectivity and activity at specific serotonin receptors, offering valuable insights into potential structure-activity relationships for the target compound.

3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1 H -pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (FL-no: 16.127)

    Relevance: FL-no: 16.127 and 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione share the imidazolidine-2,4-dione core, establishing a direct structural link. This compound's successful safety profile highlights the potential for developing imidazolidine-2,4-dione derivatives for various applications, including those intended for human consumption.

3-((4-Nitronaphthalen-1-yl)amino)benzoic acid (Compound 1)

    Relevance: While not directly containing an imidazolidine-2,4-dione ring, Compound 1 is structurally reminiscent of the target compound due to its aromatic ring system and potential for interacting with similar biological targets. Its development as a potential treatment for CRPC suggests the value of exploring diverse chemical scaffolds, including imidazolidine-2,4-dione derivatives, for addressing this challenging disease.

5,5-Diphenyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl]imidazolidine-2,4-dione

    Relevance: This compound and 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione share the imidazolidine-2,4-dione core structure, suggesting a structural relationship. The study highlights the antiviral potential of specifically modified imidazolidine-2,4-dione derivatives, suggesting a potential avenue for exploring the target compound's antiviral properties.

    Relevance: Compounds 1, 2, and 3 all belong to the imidazolidine-2,4-dione class, making them structurally related to 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione. Their development as potential therapeutics for inflammatory diseases by targeting LFA-1 highlights the significant medicinal chemistry potential of this chemical class.

Hydantoin (imidazolidine-2,4-dione) derivatives (Compounds 17a-c)

    Relevance: This study highlights the synthesis of hydantoin (imidazolidine-2,4-dione) derivatives from dipeptides, demonstrating the versatility of the imidazolidine-2,4-dione scaffold in synthetic chemistry. This is relevant to 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, as it suggests potential synthetic routes and modifications that could be explored for this compound.

1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives

    Relevance: While not directly containing the imidazolidine-2,4-dione moiety, this category is relevant because it demonstrates the concept of combining different heterocyclic systems, such as indoles and those mentioned in the provided papers (imidazolidine-2,4-diones, thiazolidine-2,4-diones), to create novel compounds. This approach could be applied to 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, exploring its hybridization with other heterocyclic units to potentially enhance or diversify its biological activity.

    Relevance: These hybrids highlight the strategy of merging the 5,5-diphenylimidazolidine-2,4-dione scaffold, a known pharmacophore, with other bioactive units, like 1,2,3-triazoles. This approach is relevant to 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, suggesting a potential strategy for developing novel derivatives by combining its core structure with other pharmacologically active groups.

    Relevance: This compound, like its close analog, underscores the pharmaceutical relevance of imidazolidine-2,4-dione derivatives, particularly those with specific stereochemistry, further supporting the potential of 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione as a valuable scaffold for drug development.

Properties

CAS Number

2034495-29-7

Product Name

3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione

IUPAC Name

3-[1-(2-phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione

Molecular Formula

C14H15N3O4

Molecular Weight

289.291

InChI

InChI=1S/C14H15N3O4/c18-12-6-15-14(20)17(12)10-7-16(8-10)13(19)9-21-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,20)

InChI Key

RGVSGUGRRDTDSX-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)N3C(=O)CNC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.